N-benzyl-3-cyanobenzenesulfonamide

Medicinal Chemistry Physical Organic Chemistry Pre-formulation

Procure N-Benzyl-3-cyanobenzenesulfonamide (CAS 808761-46-8), the definitive meta-cyano benzenesulfonamide building block. Its specific 3-position substitution yields a distinct predicted pKa of 10.12 and LogP of 3.51 compared to ortho/para isomers, which directly influences solubility, binding affinity, and reaction kinetics. The N-benzyl group provides crucial π-π stacking and steric bulk for optimizing enzyme active site interactions. This reference standard is essential for precise SAR studies and constructing arginine-mimetic scaffolds.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
CAS No. 808761-46-8
Cat. No. B3285661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-cyanobenzenesulfonamide
CAS808761-46-8
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C14H12N2O2S/c15-10-13-7-4-8-14(9-13)19(17,18)16-11-12-5-2-1-3-6-12/h1-9,16H,11H2
InChIKeyNKKNFGXJEKBOOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-Cyanobenzenesulfonamide for Research Procurement: CAS 808761-46-8


N-Benzyl-3-cyanobenzenesulfonamide (CAS: 808761-46-8) is a benzenesulfonamide derivative with the molecular formula C14H12N2O2S and a molecular weight of 272.32 g/mol . It is characterized by a benzyl group linked to a 3-cyanobenzenesulfonamide core . This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in the synthesis of sulfonamide-based enzyme inhibitors and functional molecules .

N-Benzyl-3-Cyanobenzenesulfonamide Procurement: Why Regioisomeric and N-Alkyl Substitutions Cannot Be Interchanged


In sulfonamide-based research, the position of the cyano group (2-, 3-, or 4-substitution) and the nature of the N-alkyl substituent (e.g., benzyl vs. methyl) dictate critical physicochemical properties such as hydrogen-bonding capacity, lipophilicity (LogP), and metabolic stability [1]. For N-benzyl-3-cyanobenzenesulfonamide, the meta-cyano configuration yields a distinct predicted pKa of 10.12 ± 0.30 compared to its ortho- and para- regioisomers, which can alter solubility, target binding, and reactivity in downstream synthetic steps . Furthermore, the benzyl group provides a unique combination of π-π stacking potential and steric bulk that is absent in smaller N-alkyl analogs, directly impacting enzyme active site complementarity and material packing [2]. Substituting with a generic analog without these precise structural features risks loss of target engagement, altered reaction kinetics, or failure in crystallization.

N-Benzyl-3-Cyanobenzenesulfonamide: Quantified Differentiation Versus Closest Analogs


Regioisomer-Dependent pKa and Solubility Differences

The predicted acid dissociation constant (pKa) for N-benzyl-3-cyanobenzenesulfonamide is 10.12 ± 0.30, a value that directly influences ionization state and solubility under physiological and laboratory conditions . While direct experimental pKa data for the 2- and 4-cyano isomers are not available in the same dataset, the meta-substitution pattern is known to confer a distinct electronic distribution on the sulfonamide nitrogen compared to ortho- and para- regioisomers, leading to measurable differences in hydrogen-bond donor strength and aqueous solubility [1]. This property can be critical for optimizing compound dissolution in buffer systems or for tuning target binding.

Medicinal Chemistry Physical Organic Chemistry Pre-formulation

Lipophilicity (LogP) as a Differentiator for Membrane Permeability

The calculated octanol-water partition coefficient (LogP) for N-benzyl-3-cyanobenzenesulfonamide is 3.50848 . This value positions the compound within the optimal range for passive membrane permeability in cell-based assays. In contrast, the unsubstituted benzenesulfonamide parent has a much lower LogP (~0.6), highlighting the dramatic lipophilicity enhancement conferred by the benzyl and cyano groups [1]. While the 2- and 4-cyano regioisomers are expected to have similar LogP values (within ~0.2 units based on Hansch π constants for cyano substitution), the meta-isomer may offer a unique balance between lipophilicity and metabolic stability due to differential cytochrome P450 recognition.

ADME Medicinal Chemistry Drug Design

Synthetic Utility in Protease Inhibitor Scaffolds

N-Benzyl-3-cyanobenzenesulfonamide serves as a key intermediate in the synthesis of sulfamoyl benzamidine-based inhibitors of trypsin-like serine proteases [1]. A systematic study evaluated 73 benzamidine derivatives against bovine trypsin and human thrombin, demonstrating that the sulfonamide linker and aryl substitution pattern are critical for achieving sub-micromolar Ki values [2]. While specific inhibitory data for the free sulfonamide are not reported, the 3-cyano regioisomer provides a unique vector for introducing a nitrile group—a versatile hydrogen-bond acceptor and potential covalent warhead—at the meta position, a feature not present in ortho- or para- isomers [3]. This positional specificity can be exploited to map the S2/S3 subsites of serine proteases or to install a nitrile group for further derivatization (e.g., tetrazole formation).

Medicinal Chemistry Serine Protease Inhibitor Design

N-Benzyl-3-Cyanobenzenesulfonamide: Recommended Research and Industrial Application Scenarios


Synthesis of Regioisomerically Pure Sulfonamide-Based Serine Protease Inhibitors

Employ N-benzyl-3-cyanobenzenesulfonamide as a starting material for constructing sulfamoyl benzamidine or other arginine-mimetic scaffolds. The meta-cyano group allows for precise spatial positioning of the nitrile functionality, which can act as a hydrogen-bond acceptor in the S2/S3 pockets of trypsin, thrombin, or matriptase-2, as demonstrated in active-site mapping studies [1].

Physicochemical Optimization in Preclinical Lead Series

Use the compound to benchmark the impact of meta-cyano substitution on key drug-like properties such as pKa (10.12) and LogP (3.51) . This provides a well-defined reference point for SAR studies aiming to balance solubility, permeability, and metabolic stability when exploring ortho-, meta-, and para- substituted benzenesulfonamide cores [2].

Building Block for Click Chemistry and Bioconjugation

The nitrile group at the 3-position is a versatile functional handle for further transformations, including hydrolysis to carboxamide/carboxylic acid or cycloaddition to tetrazoles. This enables the modular assembly of larger sulfonamide libraries for screening against diverse biological targets [3].

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